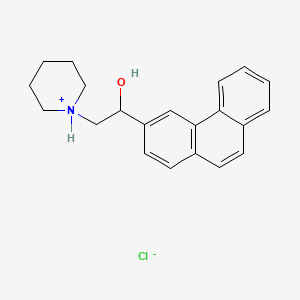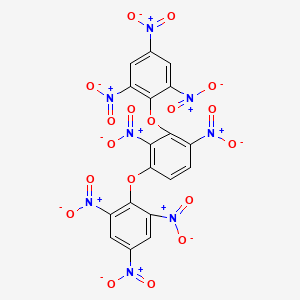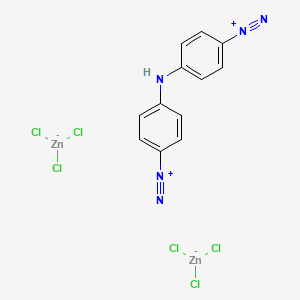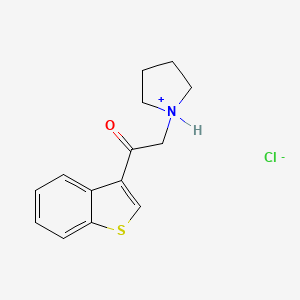
Silver icosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver icosanoate, also known as eicosanoic acid silver salt, is an organic silver compound with the chemical formula C20H39AgO2. It is a white solid that is soluble in organic solvents but has low solubility in water. This compound is known for its stability and is used in various applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver icosanoate can be synthesized by reacting icosanoic acid with silver oxide or silver salts. The reaction typically takes place in a solvent such as ethanol. The general reaction is as follows:
C20H39COOH+Ag2O→C20H39COOAg+H2O
Industrial Production Methods
In industrial settings, this compound is produced by mixing icosanoic acid with a silver salt, such as silver nitrate, in an organic solvent. The mixture is then heated to facilitate the reaction, and the resulting product is purified through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Silver icosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and other oxidation products.
Reduction: It can be reduced to form elemental silver and icosanoic acid.
Substitution: this compound can participate in substitution reactions where the silver ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reagents like sodium chloride or potassium bromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Silver oxide and various carboxylic acid derivatives.
Reduction: Elemental silver and icosanoic acid.
Substitution: Silver halides and corresponding metal icosanoates
Scientific Research Applications
Silver icosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silver compounds and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Explored for its potential in antimicrobial coatings and wound dressings.
Industry: Utilized in the production of conductive inks and coatings for electronic devices
Mechanism of Action
The mechanism by which silver icosanoate exerts its effects involves the release of silver ions (Ag+). These ions interact with microbial cell membranes, leading to structural damage and increased permeability. Silver ions can also bind to cellular proteins and DNA, disrupting essential biological processes and leading to cell death. The primary molecular targets include thiol groups in proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Silver acetate (C2H3AgO2): Used in similar applications but has different solubility and reactivity properties.
Silver stearate (C18H35AgO2): Another long-chain silver carboxylate with similar uses in antimicrobial and industrial applications.
Silver laurate (C12H23AgO2): Shorter chain length compared to silver icosanoate, affecting its physical properties and applications.
Uniqueness
This compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length enhances its stability and solubility in organic solvents, making it particularly useful in applications requiring long-lasting antimicrobial effects and stable conductive coatings .
Properties
CAS No. |
24687-57-8 |
|---|---|
Molecular Formula |
C20H39AgO2 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
silver;icosanoate |
InChI |
InChI=1S/C20H40O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
WSNSABOWXUGUPR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


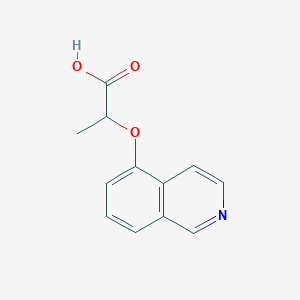
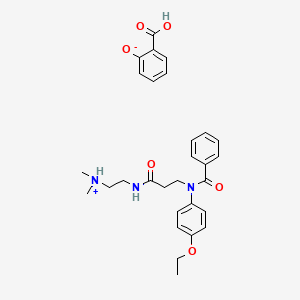
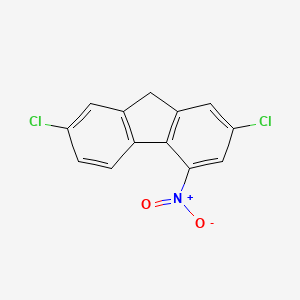
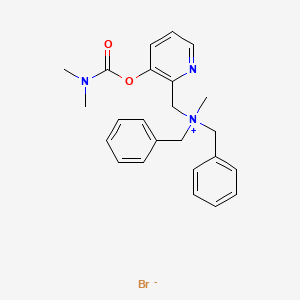
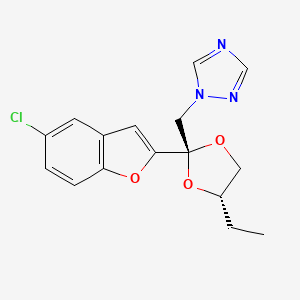
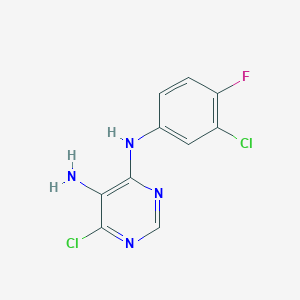

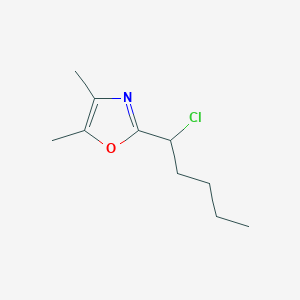
![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
